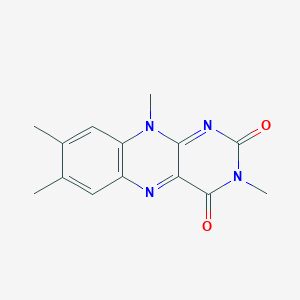

3-Methyllumiflavin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyllumiflavin is a synthetic compound that belongs to the class of flavins. It is a derivative of lumiflavin, which is a naturally occurring flavin that is involved in various biological processes. 3-Methyllumiflavin is widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

3-Methyllumiflavin has several potential applications in scientific research. It can be used as a fluorescent probe for monitoring various biological processes, including enzyme activity, protein-protein interactions, and DNA binding. It can also be used as a photosensitizer for photodynamic therapy, a technique used for the treatment of various cancers. Additionally, 3-Methyllumiflavin has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Mécanisme D'action

The mechanism of action of 3-Methyllumiflavin involves its ability to undergo redox reactions, which results in the production of reactive oxygen species (ROS). The ROS can then react with various cellular components, including proteins, lipids, and DNA, leading to oxidative damage. This oxidative damage can result in cell death or activation of various signaling pathways, depending on the concentration and duration of exposure to 3-Methyllumiflavin.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 3-Methyllumiflavin are dependent on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, it can induce oxidative damage, leading to cell death. Additionally, 3-Methyllumiflavin has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Methyllumiflavin in lab experiments include its high purity, stability, and solubility in water and organic solvents. Additionally, it has a high molar extinction coefficient, making it an excellent fluorescent probe for monitoring various biological processes. However, the limitations of using 3-Methyllumiflavin include its potential toxicity and the need for careful handling and disposal. Additionally, its use in vivo may be limited due to its potential side effects and lack of specificity for certain cellular components.

Orientations Futures

There are several future directions for the use of 3-Methyllumiflavin in scientific research. One potential direction is the development of new photosensitizers for photodynamic therapy, using 3-Methyllumiflavin as a template. Another potential direction is the use of 3-Methyllumiflavin as a fluorescent probe for monitoring various cellular processes in vivo. Additionally, the development of new derivatives of 3-Methyllumiflavin with improved specificity and lower toxicity could lead to the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis method of 3-Methyllumiflavin involves several steps, including the reaction of lumiflavin with methyl iodide in the presence of a base, followed by purification through chromatography. The final product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.

Propriétés

Numéro CAS |

18636-32-3 |

|---|---|

Nom du produit |

3-Methyllumiflavin |

Formule moléculaire |

C14H14N4O2 |

Poids moléculaire |

270.29 g/mol |

Nom IUPAC |

3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |

Clé InChI |

DSUJCACXEBHAAS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Autres numéros CAS |

18636-32-3 |

Synonymes |

3-methyllumiflavin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)